molecular formula C12H22IN3 B6636856 1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide

1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide

Cat. No. B6636856
M. Wt: 335.23 g/mol
InChI Key: XONDNSJMIWYOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide is a chemical compound that belongs to the class of guanidine derivatives. It has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide is not fully understood. However, it has been suggested that it may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of neuropathic pain.
Biochemical and Physiological Effects:
1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide has been shown to have analgesic effects in a rat model of neuropathic pain. It has also been shown to reduce the release of glutamate, a neurotransmitter involved in the development of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide in lab experiments is its potential use in the treatment of neuropathic pain. However, one limitation is that the mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide. One direction is to further investigate its mechanism of action and potential use in the treatment of neuropathic pain. Another direction is to study its effects on other neurotransmitters and receptors involved in pain signaling. Additionally, the compound could be studied for its potential use in other scientific research applications, such as in the treatment of other neurological disorders.
In conclusion, 1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide is a chemical compound that has been studied for its potential use in the treatment of neuropathic pain. Its mechanism of action is not fully understood, but it has been suggested to act as an antagonist of the NMDA receptor. Further research is needed to fully understand its mechanism of action and potential use in other scientific research applications.

Synthesis Methods

1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide can be synthesized by reacting 1-ethylcyclobutanemethanamine with propargyl bromide, followed by reaction with methyl isocyanate and guanidine hydroiodide. The synthesis method has been described in detail in a scientific paper by T. Sato et al. (2013).

Scientific Research Applications

1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide has been studied for its potential use in various scientific research applications. One such application is in the treatment of neuropathic pain. A study by T. Sato et al. (2013) showed that this compound has analgesic effects in a rat model of neuropathic pain.

properties

IUPAC Name

1-[(1-ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3.HI/c1-4-9-14-11(13-3)15-10-12(5-2)7-6-8-12;/h1H,5-10H2,2-3H3,(H2,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONDNSJMIWYOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)CNC(=NC)NCC#C.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide

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